REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[NH:8][C:7](=O)[C:6]2=[CH:10][CH:11]=[CH:12][N:5]2[N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[C:6]2=[CH:10][CH:11]=[CH:12][N:5]2[N:4]=[C:3]([S:2][CH3:1])[N:8]=1
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Name
|
|
Quantity
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23.25 g
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Type
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reactant
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Smiles
|
CSC1=NN2C(C(N1)=O)=CC=C2
|
Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
ADDITION
|
Details
|
the solution was poured over ice
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Type
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FILTRATION
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Details
|
The solid was then filtered
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Type
|
WASH
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Details
|
washed with water
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NN2C1=CC=C2)SC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |